2-(Piperidin-1-YL)anthracene-9,10-diol is a chemical compound characterized by an anthracene core with a piperidine ring at the 2-position and hydroxyl groups at the 9 and 10 positions. Its molecular formula is , and it has a molecular weight of approximately 293.4 g/mol. This compound is classified as an organic compound, falling under the category of polycyclic aromatic hydrocarbons due to its anthracene structure, which is known for its applications in organic electronics and medicinal chemistry .
The synthesis of 2-(Piperidin-1-YL)anthracene-9,10-diol can be achieved through various methods, typically involving the introduction of hydroxyl groups onto an anthracene derivative followed by the addition of a piperidine moiety. One common approach includes:
This multi-step synthesis allows for the precise incorporation of functional groups that enhance the compound's properties for specific applications.
The molecular structure of 2-(Piperidin-1-YL)anthracene-9,10-diol features:
C1CCN(CC1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)O)O
LKLAPPALMPTEDF-UHFFFAOYSA-N
This structure imparts unique electronic and steric properties, making it suitable for various applications in organic synthesis and materials science .
2-(Piperidin-1-YL)anthracene-9,10-diol can participate in several chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 2-(Piperidin-1-YL)anthracene-9,10-diol largely depends on its application context:
The specific pathways depend on the substituents and their interactions within biological systems or electronic devices .
2-(Piperidin-1-YL)anthracene-9,10-diol has several scientific applications:
These applications underscore its significance in both materials science and pharmaceuticals .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3